3,6-Anhydro-L-galactose

Descripción general

Descripción

3,6-Anhydro-L-galactose is a monomeric sugar derived from agarose, a polysaccharide found in red macroalgae. This compound has garnered attention due to its various physiological activities, including anti-inflammatory, moisturizing, skin whitening, anti-colon cancer, and anti-cariogenic properties . These attributes make it a potential functional ingredient in various industries, including food, cosmetics, and pharmaceuticals.

Métodos De Preparación

The preparation of 3,6-Anhydro-L-galactose can be achieved through both chemical and enzymatic methods. One common approach involves the hydrolysis of agarose. The process typically includes the following steps :

Pre-hydrolysis: Agarose is pre-hydrolyzed into agaro-oligosaccharides using acetic acid.

Hydrolysis: The agaro-oligosaccharides are further hydrolyzed into neoagarobiose by an exo-agarase enzyme.

Final Hydrolysis: Neoagarobiose is then hydrolyzed into this compound and galactose by a neoagarobiose hydrolase enzyme.

Industrial production methods aim to optimize yield and purity. For instance, a two-step process utilizing specific β-galactosidases has been shown to produce high-titer this compound efficiently .

Análisis De Reacciones Químicas

3,6-Anhydro-L-galactose undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions and conditions include :

Oxidation: This reaction can convert this compound into 3,6-Anhydro-L-galactonate using oxidizing agents.

Reduction: Reduction reactions can produce 3,6-Anhydro-L-galactitol, a sugar alcohol form of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and applications.

The major products formed from these reactions include 3,6-Anhydro-L-galactonate and 3,6-Anhydro-L-galactitol, which have their own unique applications.

Aplicaciones Científicas De Investigación

3,6-Anhydro-L-galactose has a wide range of scientific research applications :

Chemistry: It is used as a precursor for synthesizing various derivatives and as a platform chemical for producing other valuable compounds.

Biology: The compound is studied for its role in metabolic pathways and its interactions with different enzymes.

Medicine: Due to its anti-inflammatory and anti-cancer properties, this compound is being explored for potential therapeutic applications.

Industry: It is used in the production of biofuels, bioplastics, and as a functional ingredient in cosmetics and food products.

Mecanismo De Acción

The mechanism by which 3,6-Anhydro-L-galactose exerts its effects involves several molecular targets and pathways . For instance:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Skin Whitening: It inhibits melanin production by affecting the activity of tyrosinase, an enzyme involved in melanin synthesis.

Anti-cancer: It induces apoptosis in cancer cells by activating specific signaling pathways.

Comparación Con Compuestos Similares

3,6-Anhydro-L-galactose can be compared with other similar compounds, such as 3,6-Anhydro-D-galactose and 3,6-Anhydro-L-galactitol . While these compounds share some structural similarities, this compound is unique due to its specific physiological activities and potential applications. For example:

3,6-Anhydro-D-galactose: Similar in structure but differs in stereochemistry, affecting its biological activity.

3,6-Anhydro-L-galactitol: A reduced form of this compound, used in different industrial applications.

Actividad Biológica

3,6-Anhydro-L-galactose (AHG) is a monosaccharide derived from agarose, primarily found in red macroalgae. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including food, cosmetics, and pharmaceuticals. This article explores the biological activity of AHG, focusing on its physiological effects, metabolic pathways, and potential industrial applications.

Physiological Activities

1. Antioxidant Properties

AHG exhibits significant antioxidant activity, which is beneficial for protecting cells from oxidative stress. Studies have shown that agarooligosaccharides (AOS) derived from AHG possess strong antioxidant properties, contributing to their potential use in health supplements and functional foods .

2. Anti-inflammatory Effects

Research indicates that AHG can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting its potential as an anti-inflammatory agent .

3. Skin Whitening Activity

AHG has been reported to possess skin whitening properties. In vitro studies demonstrated that AHG inhibits melanogenesis in murine B16 melanoma cells and human epidermal melanocytes. This effect is attributed to its ability to suppress the activity of tyrosinase, an enzyme crucial for melanin production . The skin whitening efficacy of AHG was found to be superior compared to other agar-derived oligosaccharides.

Metabolic Pathways

1. Catabolism of this compound

The metabolic fate of AHG has been explored in certain microorganisms capable of utilizing it as a sole carbon source. For instance, Vibrio species have been identified to metabolize AHG through a novel catabolic pathway involving key intermediates such as 3,6-anhydrogalactonate (AHGA) and 2-keto-3-deoxy-galactonate. The enzymes responsible for these conversions include NADP(+)-dependent AHG dehydrogenase and AHGA cycloisomerase . This pathway not only provides insights into microbial adaptation but also highlights the potential for bioconversion processes aimed at producing biofuels from red macroalgal biomass.

Industrial Applications

1. Bioconversion Processes

Recent advancements have demonstrated the feasibility of converting AHG into valuable platform chemicals like 3,6-anhydro-L-galactitol (AHGol), which can serve as a sugar alcohol in various applications. An integrated process combining chemical hydrolysis of agarose to produce agarobiose (AB) followed by biological conversion using engineered Saccharomyces cerevisiae has been developed . This method enhances the yield and efficiency of AHGol production, showcasing the industrial potential of AHG.

2. Functional Food Ingredients

Given its antioxidant and anti-inflammatory properties, AHG is being explored as a functional ingredient in food products aimed at improving health outcomes. Its ability to inhibit oxidative stress markers positions it as a candidate for dietary supplements targeting chronic diseases related to inflammation and oxidative damage .

Case Studies

Case Study 1: Skin Whitening Efficacy

In a comparative study assessing the skin whitening effects of various agar-derived sugars, AHG demonstrated the highest activity at concentrations as low as 50 μg/mL. The study involved treating murine melanoma cells with different oligosaccharides and measuring melanin production as an indicator of whitening efficacy .

Case Study 2: Bioconversion Efficiency

A study focused on the enzymatic conversion of agarobiose into AHGol highlighted the metabolic engineering of S. cerevisiae strains that enhanced the conversion efficiency by integrating specific transport systems for improved substrate uptake. The engineered strains showed significantly higher yields of AHGol compared to non-engineered strains .

Propiedades

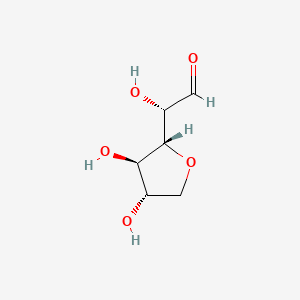

IUPAC Name |

(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O1)[C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28251-55-0 | |

| Record name | 3,6-Anhydrogalactose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028251550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-ANHYDROGALACTOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II64NNN45G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.